Cas no 440331-72-6 (ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate)

Ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate is a synthetic organic compound featuring a benzo[d][1,2,3]triazin-4-one core linked to a piperazine carboxylate moiety via a propanoyl spacer. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both the triazinone and piperazine groups enhances its potential for forming hydrogen bonds and interacting with biological targets, making it valuable in drug discovery. Its ester functionality allows for further derivatization, offering flexibility in structural modifications. The compound's stability and well-defined reactivity profile make it suitable for controlled synthetic processes.
ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate structure
440331-72-6 structure
Product Name:ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate
CAS No:440331-72-6
MF:C17H21N5O4
MW:359.379743337631
CID:5818577
PubChem ID:17588602
Update Time:2025-06-08

ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[1-oxo-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propyl]-, ethyl ester
    • ethyl 4-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]piperazine-1-carboxylate
    • 440331-72-6
    • ETHYL 4-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANOYL]PIPERAZINE-1-CARBOXYLATE
    • Oprea1_535942
    • EiM07-17880
    • AKOS016380305
    • F6548-4360
    • Inchi: 1S/C17H21N5O4/c1-2-26-17(25)21-11-9-20(10-12-21)15(23)7-8-22-16(24)13-5-3-4-6-14(13)18-19-22/h3-6H,2,7-12H2,1H3
    • InChI Key: YMVXUANYBGVZME-UHFFFAOYSA-N
    • SMILES: N1(C(OCC)=O)CCN(C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)CC1

Computed Properties

  • Exact Mass: 359.15935417g/mol
  • Monoisotopic Mass: 359.15935417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 566.9±60.0 °C(Predicted)
  • pka: 0.25±0.70(Predicted)

ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate Pricemore >>

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Additional information on ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate

Research Brief on Ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate (CAS: 440331-72-6)

The compound ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate (CAS: 440331-72-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel heterocyclic compounds, particularly those targeting enzyme inhibition. The benzo[d][1,2,3]triazin-4-one moiety, coupled with the piperazine carboxylate group, provides a unique scaffold for interactions with biological targets. Researchers have explored its utility in the development of inhibitors for kinases and other enzymes involved in signaling pathways relevant to cancer and inflammatory diseases.

One of the most notable advancements is the compound's application in the design of proteolysis-targeting chimeras (PROTACs). A 2023 study demonstrated that derivatives of ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate could effectively serve as warheads in PROTAC molecules, enabling targeted degradation of disease-associated proteins. This approach has shown promise in preclinical models of neurodegenerative disorders and oncology.

From a synthetic chemistry perspective, recent optimizations in the preparation of this compound have improved yields and purity. A novel one-pot synthesis method published in the Journal of Medicinal Chemistry (2024) reduced the number of steps from five to three, while maintaining high enantiomeric purity. This advancement is particularly significant for scaling up production for further biological evaluation.

Pharmacological evaluations have revealed interesting structure-activity relationships (SAR) for this compound class. The ethyl carboxylate group appears crucial for maintaining solubility while the benzo[d][1,2,3]triazin-4-one moiety contributes to target binding affinity. Current research is exploring modifications to the propanoyl linker to optimize pharmacokinetic properties without compromising biological activity.

In terms of safety profile, preliminary toxicology studies in animal models have shown favorable results, with no significant off-target effects observed at therapeutic doses. However, further investigations are needed to fully characterize the compound's ADME (absorption, distribution, metabolism, and excretion) properties before advancing to clinical trials.

The versatility of ethyl 4-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)piperazine-1-carboxylate as a building block for medicinal chemistry continues to be explored. Recent patent applications (2023-2024) describe its incorporation into compounds targeting GPCRs, ion channels, and epigenetic regulators, suggesting broad potential across multiple therapeutic areas.

Future research directions include the development of radiolabeled versions for imaging applications and further exploration of its role in targeted protein degradation technologies. The compound's unique chemical features position it as a valuable tool for both basic research and drug discovery efforts in the coming years.

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